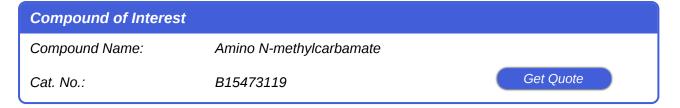


Spectroscopic Profile of Amino N-methylcarbamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Amino N-methylcarbamate**. Due to the limited availability of direct experimental data for this specific compound, this document presents an inferred spectroscopic profile based on data from closely related analogs, such as methyl carbamate, and established principles of spectroscopic analysis for small organic molecules. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **Amino N-methylcarbamate** and similar compounds in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **Amino N-methylcarbamate**. These values are extrapolated from spectroscopic data of analogous compounds and theoretical considerations.

Table 1: Predicted ¹H NMR Spectroscopic Data for Amino N-methylcarbamate



Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz	Notes
-NH2	2.0 - 4.0	Broad Singlet	-	Chemical shift is concentration and solvent dependent.
-NH-CH₃	4.5 - 5.5	Broad Singlet	-	Chemical shift is concentration and solvent dependent.
-NH-CH₃	2.7 - 2.9	Singlet	-	

Table 2: Predicted ¹³C NMR Spectroscopic Data for

Amino N-methylcarbamate

Carbon	Chemical Shift (δ) ppm (Predicted)	Notes
C=O	157 - 159	The carbonyl carbon of the carbamate group.[1][2]
-NH-CH₃	27 - 30	

Table 3: Key Infrared (IR) Absorption Bands for Amino N-methylcarbamate



Functional Group	Absorption Range (cm ⁻¹) (Predicted)	Intensity	Vibration
N-H Stretch (Amine)	3400 - 3200	Medium (two bands)	Asymmetric and symmetric stretching
N-H Stretch (Amide)	3350 - 3150	Medium	Stretching
C=O Stretch (Carbonyl)	1720 - 1680	Strong	Stretching
C-N Stretch	1350 - 1200	Medium	Stretching
N-H Bend	1650 - 1550	Medium	Bending

Table 4: Predicted Mass Spectrometry Fragmentation for

Amino N-methylcarbamate

m/z (Predicted)	lon (Predicted)	Notes
90	[M]+	Molecular Ion
75	[M - NH]+	Loss of an amino group radical.
59	[M - NH2-CH3]+	Loss of the N-methylamino group.
44	[CO ₂]+ or [H ₂ NCO]+	Characteristic fragment of carbamates.
31	[CH3NH2]+	N-methylaminium cation.

Table 5: Predicted UV-Vis Spectroscopic Data for Amino

N-methylcarbamate

λmax (nm) (Predicted)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Transition	Solvent
~200 - 220	Low	n → σ*	Non-polar solvent (e.g., Hexane)



Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like **Amino N-methylcarbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy



- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid or liquid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Electron Impact EI).
- Data Acquisition (ESI):
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
 - Acquire the mass spectrum over a suitable m/z range.
- Data Acquisition (EI):



- Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).
- Use a standard electron energy of 70 eV.
- Acquire the mass spectrum over a suitable m/z range.
- Data Processing: The instrument software will process the data to generate the mass spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a cuvette with the pure solvent to be used as a reference (blank).
 - Fill a matched cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum.
- Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum to provide the absorbance of the analyte. The wavelength of maximum absorbance (λmax) can be determined from the spectrum.

Visualizations Logical Relationship of Spectroscopic Methods



Spectroscopic Techniques NMR Spectroscopy **Mass Spectrometry UV-Vis Spectroscopy** IR Spectroscopy (1H, 13C) Structural Information Provided Proton & Carbon **Functional Groups** Molecular Weight & **Electronic Transitions Environment &** (C=O, N-H) Fragmentation Pattern (Conjugation) Connectivity Amino N-methylcarbamate Structure

Logical Flow of Spectroscopic Information for Structural Elucidation

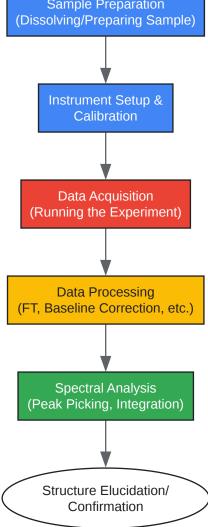
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Caption: Relationship between spectroscopic methods and the structural information they provide.

General Experimental Workflow



General Workflow for Spectroscopic Analysis Sample Preparation (Dissolving/Preparing Sample)



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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References



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